4-((4-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride
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Overview
Description
4-((4-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzonitrile group attached to a piperidine ring, which is further substituted with an aminomethyl group.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-aminomethylpiperidine and 4-(bromomethyl)benzonitrile.
Reaction Conditions: The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Catalysts: A base such as triethylamine (TEA) or potassium carbonate (K2CO3) is often used to facilitate the nucleophilic substitution reaction.
Industrial Production Methods:
Scale-Up: The reaction is scaled up using industrial reactors with precise temperature and pressure control.
Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzonitrile or piperidine moieties.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation catalysts like palladium on carbon (Pd/C) are employed.
Substitution: Strong nucleophiles such as sodium cyanide (NaCN) or azide (NaN3) are used under basic conditions.
Major Products Formed:
Oxidation Products: Benzoic acid derivatives or piperidine-4-carboxylic acid.
Reduction Products: 4-((4-(aminomethyl)piperidin-1-yl)methyl)benzylamine.
Substitution Products: Various substituted benzonitriles or piperidines depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand protein interactions and enzyme activities. Medicine: Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The exact mechanism depends on the context of its application, but it generally involves binding to enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
4-(Aminomethyl)piperidine: A closely related compound with applications in drug synthesis.
4-(Aminomethyl)benzylamine: Another derivative used in organic synthesis and medicinal chemistry.
This compound's versatility and potential make it a valuable asset in various scientific and industrial fields. Its unique structure and reactivity profile offer opportunities for innovation and advancement in multiple domains.
Properties
IUPAC Name |
4-[[4-(aminomethyl)piperidin-1-yl]methyl]benzonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3.ClH/c15-9-12-1-3-14(4-2-12)11-17-7-5-13(10-16)6-8-17;/h1-4,13H,5-8,10-11,16H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZRVJKFCVSJNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)CC2=CC=C(C=C2)C#N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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